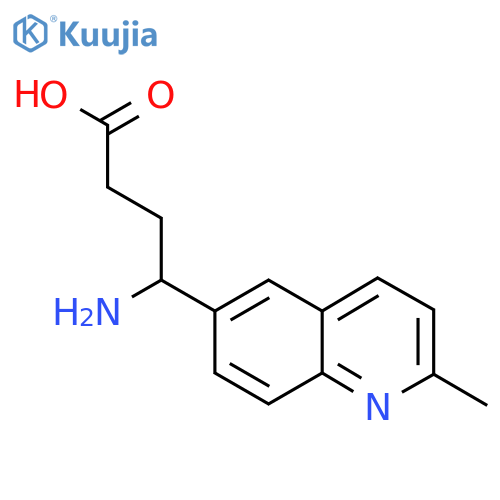

Cas no 1270461-95-4 (4-amino-4-(2-methylquinolin-6-yl)butanoic acid)

1270461-95-4 structure

商品名:4-amino-4-(2-methylquinolin-6-yl)butanoic acid

4-amino-4-(2-methylquinolin-6-yl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-amino-4-(2-methylquinolin-6-yl)butanoic acid

- EN300-1854000

- 1270461-95-4

-

- インチ: 1S/C14H16N2O2/c1-9-2-3-11-8-10(4-6-13(11)16-9)12(15)5-7-14(17)18/h2-4,6,8,12H,5,7,15H2,1H3,(H,17,18)

- InChIKey: RDLFFGBLQHOBMR-UHFFFAOYSA-N

- ほほえんだ: OC(CCC(C1C=CC2C(=CC=C(C)N=2)C=1)N)=O

計算された属性

- せいみつぶんしりょう: 244.121177757g/mol

- どういたいしつりょう: 244.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 296

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.9

- トポロジー分子極性表面積: 76.2Ų

4-amino-4-(2-methylquinolin-6-yl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1854000-0.05g |

4-amino-4-(2-methylquinolin-6-yl)butanoic acid |

1270461-95-4 | 0.05g |

$888.0 | 2023-09-18 | ||

| Enamine | EN300-1854000-10g |

4-amino-4-(2-methylquinolin-6-yl)butanoic acid |

1270461-95-4 | 10g |

$4545.0 | 2023-09-18 | ||

| Enamine | EN300-1854000-5g |

4-amino-4-(2-methylquinolin-6-yl)butanoic acid |

1270461-95-4 | 5g |

$3065.0 | 2023-09-18 | ||

| Enamine | EN300-1854000-10.0g |

4-amino-4-(2-methylquinolin-6-yl)butanoic acid |

1270461-95-4 | 10g |

$4729.0 | 2023-06-02 | ||

| Enamine | EN300-1854000-0.1g |

4-amino-4-(2-methylquinolin-6-yl)butanoic acid |

1270461-95-4 | 0.1g |

$930.0 | 2023-09-18 | ||

| Enamine | EN300-1854000-1g |

4-amino-4-(2-methylquinolin-6-yl)butanoic acid |

1270461-95-4 | 1g |

$1057.0 | 2023-09-18 | ||

| Enamine | EN300-1854000-0.5g |

4-amino-4-(2-methylquinolin-6-yl)butanoic acid |

1270461-95-4 | 0.5g |

$1014.0 | 2023-09-18 | ||

| Enamine | EN300-1854000-1.0g |

4-amino-4-(2-methylquinolin-6-yl)butanoic acid |

1270461-95-4 | 1g |

$1100.0 | 2023-06-02 | ||

| Enamine | EN300-1854000-5.0g |

4-amino-4-(2-methylquinolin-6-yl)butanoic acid |

1270461-95-4 | 5g |

$3189.0 | 2023-06-02 | ||

| Enamine | EN300-1854000-2.5g |

4-amino-4-(2-methylquinolin-6-yl)butanoic acid |

1270461-95-4 | 2.5g |

$2071.0 | 2023-09-18 |

4-amino-4-(2-methylquinolin-6-yl)butanoic acid 関連文献

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

1270461-95-4 (4-amino-4-(2-methylquinolin-6-yl)butanoic acid) 関連製品

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 249916-07-2(Borreriagenin)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 855474-56-5(butyl(hexan-2-yl)amine)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量